molecular formula C18H14N2OS B2436343 (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile CAS No. 463973-12-8

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile

Cat. No. B2436343
CAS RN: 463973-12-8
M. Wt: 306.38
InChI Key: DNKGYQFYUGUEMQ-SDNWHVSQSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile, also known as BTPEN, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. BTPEN belongs to the class of benzothiazole derivatives and has been found to exhibit promising biological activities, including anticancer and antiviral properties.

Scientific Research Applications

Antimicrobial and Antimalarial Applications

  • A study conducted by (Alborz et al., 2018) synthesized novel benzothiazole-substituted β-lactam hybrids, showing moderate antimicrobial activities against various bacterial strains and revealing potential as antimalarial agents.

  • In the research field of antitubercular agents, (Sanna et al., 2002) synthesized benzothiazole derivatives, some of which exhibited modest growth inhibition of Mycobacterium tuberculosis, contributing to understanding of structure-activity relationships.

Anti-tumor Applications

  • An investigation by (Wang et al., 2009) into a quinol derivative with a benzothiazole substituent revealed significant anti-tumor activity, providing insights into the potential use of benzothiazole derivatives in cancer treatment.

  • (Al-Mutairi et al., 2022) synthesized novel benzothiazole derivatives showing higher anticancer activity than the reference drug doxorubicin, indicating the potential of benzothiazole derivatives in anticancer treatments.

Corrosion Inhibition

  • In a study on corrosion inhibition, (Hu et al., 2016) found that benzothiazole derivatives provided significant protection against steel corrosion, highlighting their potential use as corrosion inhibitors.

Anticonvulsant and Neuroprotective Potential

  • Research by (Hassan et al., 2012) on N-(substituted benzothiazol-2-yl)amide derivatives demonstrated effective anticonvulsant and neuroprotective effects, suggesting their potential in treating neurological disorders.

Fluorescent Sensing and Imaging

  • A study by (Li et al., 2018) developed a benzothiazole-based aggregation-induced emission luminogen (AIEgen), showing potential for highly sensitive physiological pH sensing and ratiometric fluorescence chemosensing.

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-2-21-15-9-7-13(8-10-15)11-14(12-19)18-20-16-5-3-4-6-17(16)22-18/h3-11H,2H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKGYQFYUGUEMQ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile

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